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molecular formula C12H14N2O B8734741 6-(tert-butyl)phthalazin-1(2H)-one

6-(tert-butyl)phthalazin-1(2H)-one

Cat. No. B8734741
M. Wt: 202.25 g/mol
InChI Key: ZPZRICGIJPWFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889682B2

Procedure details

In a 250 mL round-bottomed flask, 2,5-di-tert-butyl-3-hydroxyisoindolin-1-one (4.9 g, 18.7 mmol, Eq: 1.00) was combined with acetic acid (60 ml) to give a colorless solution. The reaction was heated to 90° C. Hydrazine monohydrate (1.61 g, 1.57 ml, 20.6 mmol, Eq: 1.1) was added dropwise. The reaction was stirred at 90° C. for 1 h. The reaction mixture was diluted with 24 mL H2O and slowly cooled to 25° C. over 3 h. The reaction mixture was concentrated but not quite to dryness. The reaction mixture was taken up in dichloromethane. The reaction mixture was poured into 75 mL sat NaHCO3 and extracted with dichloromethane (3×50 mL). The organic layers were dried over Na2SO4 and concentrated in vacuo. to give pure product as a white solid, which was purified by flash chromatography (silica gel, 80 g, 1% to 4% MeOH in DCM) to afford the desired product (3.7 g) as a white solid. (M+H)+=203 m/e. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 0.32 (s, 9 H) 6.58 (d, J=1.89 Hz, 1 H) 6.76 (dd, J=8.31, 1.89 Hz, 1 H) 7.06 (s, 1 H) 7.26 (d, J=8.31 Hz, 1 H) 9.19 (br. s., 1 H).
Name
2,5-di-tert-butyl-3-hydroxyisoindolin-1-one
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:5]1[CH:13](O)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:11]=2)[C:6]1=[O:19])(C)(C)C.C(O)(=O)C.O.[NH2:25]N>O>[C:15]([C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:19])[NH:25][N:5]=[CH:13]2)([CH3:18])([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
2,5-di-tert-butyl-3-hydroxyisoindolin-1-one
Quantity
4.9 g
Type
reactant
Smiles
C(C)(C)(C)N1C(C2=CC=C(C=C2C1O)C(C)(C)C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 25° C. over 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated but not quite to dryness
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 75 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give pure product as a white solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, 80 g, 1% to 4% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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